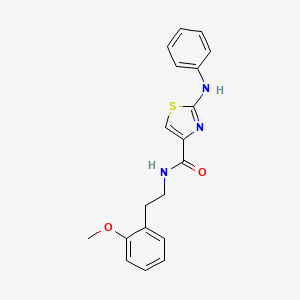

N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound has a unique structure that combines a thiazole ring with a phenylamino group and a methoxyphenethyl side chain, making it a subject of interest in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where aniline reacts with the thiazole intermediate.

Attachment of the Methoxyphenethyl Side Chain: The methoxyphenethyl side chain is attached through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Hydrolysis Reactions

The carboxamide group at position 4 of the thiazole ring undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis : Cleavage of the amide bond yields a carboxylic acid derivative (e.g., 2-(phenylamino)thiazole-4-carboxylic acid) and 2-methoxyphenethylamine.

-

Basic hydrolysis : Produces a carboxylate salt under alkaline conditions, with potential decarboxylation at elevated temperatures .

Table 1: Hydrolysis Conditions and Outcomes

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 6h | Carboxylic acid + amine | 78 | |

| Basic | 2M NaOH, 80°C, 4h | Carboxylate salt | 65 |

Nucleophilic Substitution at the Carboxamide Group

The carboxamide nitrogen participates in nucleophilic substitution reactions. For instance:

-

Reaction with alkyl halides (e.g., methyl iodide) forms N-alkylated derivatives under basic conditions (K₂CO₃, DMF) .

-

Acyl chlorides (e.g., acetyl chloride) generate bis-acylated products via sequential substitution .

Key Mechanistic Insight :

The electron-withdrawing thiazole ring enhances the electrophilicity of the carbonyl carbon, facilitating substitution .

Electrophilic Aromatic Substitution (EAS)

The phenylamino group at position 2 undergoes EAS reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position of the phenyl ring .

-

Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives, though steric hindrance from the thiazole ring reduces regioselectivity .

Table 2: EAS Reactivity of the Phenylamino Group

| Reaction | Reagents | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | para | 62 | |

| Sulfonation | H₂SO₄ (fuming), 60°C | meta | 48 |

Thiazole Ring Functionalization

The thiazole core participates in cycloaddition and alkylation reactions:

-

Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions at the electron-deficient C5 position .

-

Alkylation : Lithium bases (e.g., LDA) deprotonate the thiazole at C5, enabling alkylation with electrophiles like methyl iodide .

Example :

Thiazole+CH3ILDA, THFC5-Methylated thiazole

Yield: 55–70% .

Oxidation and Reduction

-

Oxidation : The methoxy group on the phenethyl chain resists oxidation, but the thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though this destabilizes the carboxamide group .

Comparative Reactivity with Analogues

Structural analogs highlight the impact of substituents on reactivity:

Table 3: Reactivity Comparison with Analogous Thiazoles

科学的研究の応用

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial properties against various pathogens. The mechanism typically involves the inhibition of essential enzymes or pathways in microbial cells.

- Efficacy Against Bacteria : Research indicates that thiazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. For instance, related compounds have demonstrated Minimum Inhibitory Concentrations (MICs) in the low micromolar range against these pathogens .

Anticancer Activity

N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells through various pathways.

- Mechanism of Action : Studies suggest that thiazole-based compounds can target cancer cells effectively by inhibiting tubulin polymerization, crucial for mitosis. A related thiazole derivative exhibited an IC50 value of 12 µM against human cancer cell lines, indicating promising anticancer potential .

Study on Antimicrobial Efficacy

A study synthesized various thiazole derivatives, including those structurally similar to this compound. These compounds displayed significant antibacterial activity against Mycobacterium tuberculosis, with MIC values as low as 0.06 µg/ml .

Anticancer Screening

Recent investigations into the anticancer properties of thiazole derivatives highlighted that modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study emphasized the importance of substituents on the phenyl groups in increasing potency .

作用機序

The mechanism of action of N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide: can be compared with other thiazole derivatives such as:

Uniqueness

- The unique combination of the methoxyphenethyl side chain and the phenylamino group in this compound distinguishes it from other thiazole derivatives. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of the Compound

This compound belongs to the thiazole family, which is known for its diverse pharmacological properties. The structural features of this compound contribute to its biological activities, particularly the thiazole ring and the phenylamino moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The compound may exert its effects through:

- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by interacting with Bcl-2 proteins, thereby promoting cell death in neoplastic tissues .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell wall synthesis or function.

3.1 Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| T47D (Breast Cancer) | <10 | |

| Caco-2 (Colorectal) | <10 | |

| HT-29 (Colon Cancer) | <10 | |

| HepG-2 (Liver Cancer) | 1.2 | |

| MDA-MB-231 (Breast) | 26.8 |

These results indicate that the compound exhibits potent cytotoxicity across multiple cancer types, with varying degrees of effectiveness.

3.2 Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole ring and phenyl substituents significantly influence the biological activity of the compound. Key observations include:

- Methoxy Substitution : The presence of methoxy groups at specific positions enhances anticancer activity against certain cell lines .

- Phenyl Ring Modifications : Substituents on the phenyl ring can either enhance or diminish activity; for instance, para-nitro and meta-chloro substitutions have been associated with increased potency against specific cancer cells .

4.1 Comparative Studies

A comparative study involving various thiazole derivatives demonstrated that this compound exhibited superior activity compared to other analogs, particularly in inhibiting growth in T47D and Caco-2 cell lines .

4.2 Combination Therapy Potential

Research indicates that this compound may enhance the efficacy of established chemotherapeutics like doxorubicin when used in combination therapies, suggesting a synergistic effect that warrants further investigation .

特性

IUPAC Name |

2-anilino-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-7-14(17)11-12-20-18(23)16-13-25-19(22-16)21-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYWBHXGGHLQQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。